N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl ring, an acetamide bridge, and a 4-methylquinoline moiety via a sulfanyl group. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The quinoline component may enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS2/c1-16-14-24(27-20-7-3-2-6-19(16)20)30-15-23(29)26-18-12-10-17(11-13-18)25-28-21-8-4-5-9-22(21)31-25/h2-14H,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYMUVFMXXGTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and quinoline moieties. Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its antibacterial, antifungal, and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Substituents
The compound shares core features with several acetamide derivatives reported in the literature:
Key Observations :
- Benzothiazole vs. Benzotriazole: highlights N-(4-aminophenyl)-2-benzotriazol-1-yl-acetamide, where benzotriazole replaces benzothiazole.
- Sulfanyl Linkers : The sulfanyl group in the target compound and analogs (e.g., ) may enhance stability and facilitate interactions with thiol-rich biological targets.
- Quinoline vs. Pyridine/Triazole: The 4-methylquinoline moiety in the target compound differs from pyridine () or triazole () substituents in analogs, likely affecting solubility and target specificity.
Physicochemical Data :
While direct data for the target compound is unavailable, analogs in and provide typical characterization methods:
- FT-IR : Peaks for amide C=O (~1650–1700 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) are common .
- NMR : Acetamide protons (δ ~2.0–3.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are expected, with coupling constants indicating substituent orientation .
- Melting Points : Crystalline analogs (e.g., ’s compounds) often exhibit melting points >150°C, suggesting the target compound may share similar thermal stability .
Crystallography and Structural Validation
SHELX programs () are widely used for refining crystal structures of small molecules.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a synthetic organic compound that has been the subject of various studies due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings.
1. Chemical Structure and Properties
Molecular Formula: C19H18N2OS
IUPAC Name: N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylquinolin-2-yl)sulfany]acetamide
The compound features a benzothiazole moiety linked to a phenyl ring and a methylquinoline group, contributing to its diverse biological activities.
Target Enzymes and Pathways
The primary mechanism of action involves interaction with specific enzymes and biochemical pathways. Notably, it targets the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence. The compound disrupts normal enzymatic functions, leading to decreased bacterial viability.
Biochemical Pathways
The interaction with DprE1 affects several pathways associated with cell proliferation and apoptosis, indicating potential applications in cancer therapy as well.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties, particularly against Mycobacterium tuberculosis. In vitro tests demonstrated enhanced efficacy when combined with traditional antitubercular drugs, showing up to a 50-fold increase in effectiveness compared to standard treatments.
Anticancer Properties
Preliminary research suggests that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylquinolin-2-yl)sulfany]acetamide may possess anticancer activity. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Up to 50-fold increase in efficacy | |
| Anticancer | Various cancer cell lines | Significant cytotoxicity |
5. Pharmacokinetics
The pharmacokinetic profile of similar benzothiazole derivatives indicates favorable absorption and distribution characteristics. These properties are critical for the compound's potential therapeutic applications.
6. Conclusion
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylquinolin-2-yl)sulfany]acetamide represents a promising candidate for further research due to its notable antimicrobial and anticancer activities. Continued exploration of its mechanism of action and biological effects is essential for understanding its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
